molecular formula C7H13NO2S B060629 Carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 183067-72-3

Carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No. B060629
CAS RN: 183067-72-3
M. Wt: 175.25 g/mol
InChI Key: HKZRMZRVXYOGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as tert-butyl carbamothioic S-ester and is commonly used as a reagent in organic synthesis. In

Scientific Research Applications

Carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, particularly in the synthesis of thioureas and thioamides. Additionally, it has been studied for its potential use as a ligand in metal complexes, as well as a potential inhibitor of enzymes such as acetylcholinesterase.

Mechanism of Action

The mechanism of action of carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester is not fully understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of thioureas and thioamides. It may also act as a chelating agent in metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester are not well documented. However, it is known to be a potentially toxic compound and should be handled with care.

Advantages and Limitations for Lab Experiments

One advantage of using carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester in lab experiments is its versatility as a reagent in organic synthesis. It can be used in the synthesis of a wide range of compounds, particularly thioureas and thioamides. However, its potential toxicity and the need for careful handling are limitations to its use in lab experiments.

Future Directions

There are many potential future directions for research on carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester. One area of interest is its potential use as a ligand in metal complexes. Additionally, further research could be conducted to better understand its mechanism of action and potential applications in enzyme inhibition. Finally, the potential toxicity of this compound could be further explored to better understand its potential risks and limitations in scientific research.

Synthesis Methods

The synthesis of carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester can be achieved through the reaction of tert-butyl isocyanate with carbon disulfide. This reaction results in the formation of tert-butyl carbamothioic S-ester, which can then be oxidized to yield carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester.

properties

CAS RN

183067-72-3

Product Name

Carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

tert-butyl N-ethanethioylcarbamate

InChI

InChI=1S/C7H13NO2S/c1-5(11)8-6(9)10-7(2,3)4/h1-4H3,(H,8,9,11)

InChI Key

HKZRMZRVXYOGTN-UHFFFAOYSA-N

SMILES

CC(=S)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=S)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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